molecular formula C13H10N2O3 B114078 Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate CAS No. 1261268-86-3

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate

Cat. No.: B114078
CAS No.: 1261268-86-3
M. Wt: 253.22 g/mol
InChI Key: MVHRJFHOJLXCQU-UHFFFAOYSA-N
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Description

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is a chemical compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is known for its unique structure, which includes a benzoate ester linked to a furan ring with amino and cyano substituents. This compound is used in various research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate typically involves the reaction of 4-cyanobenzoic acid with 5-amino-2-furancarbonitrile in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The furan ring enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-Amino-4-cyanofuran-2-yl)benzoate
  • Ethyl 2-bromothiazole-4-carboxylate
  • 3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione

Uniqueness

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, coupled with amino and cyano substituents, makes it a versatile compound for various research applications .

Properties

IUPAC Name

methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-8(3-5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHRJFHOJLXCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-86-3
Record name Benzoic acid, 4-(5-amino-4-cyano-2-furanyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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